molecular formula C6H12O2 B2923684 [(3R)-oxan-3-yl]methanol CAS No. 1391730-55-4

[(3R)-oxan-3-yl]methanol

Cat. No. B2923684
CAS RN: 1391730-55-4
M. Wt: 116.16
InChI Key: VFTQJKSRDCKVQA-ZCFIWIBFSA-N
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Description

“[(3R)-oxan-3-yl]methanol” is a chemical compound with the molecular formula C6H12O2 . It has a molecular weight of 116.16 . It is a liquid at room temperature and is stored in a refrigerator . The compound is also known as ®-(tetrahydro-2H-pyran-3-yl)methanol .


Synthesis Analysis

The synthesis of methanol, including “[(3R)-oxan-3-yl]methanol”, can be achieved through various methods. One such method involves the use of biomass-derived syngas . This process involves a multi-variable analysis for prediction and optimization of the methanol yield . Another method involves the use of agro-residue oxy-steam gasification, which has been suggested as a potential green pathway for methanol synthesis .


Molecular Structure Analysis

The molecular structure of “[(3R)-oxan-3-yl]methanol” is characterized by the presence of an oxan ring and a methanol group . The InChI code for this compound is 1S/C6H12O2/c7-4-6-2-1-3-8-5-6/h6-7H,1-5H2/t6-/m1/s1 .


Chemical Reactions Analysis

The chemical reactions involving “[(3R)-oxan-3-yl]methanol” can be complex and varied. For instance, it can undergo Unimolecular Elimination (E1) reactions, where the removal of an HX substituent results in the formation of a double bond . It can also participate in E2 reactions, which require a strong base .

Mechanism of Action

The mechanism of action for “[(3R)-oxan-3-yl]methanol” in chemical reactions can involve several steps. In E1 reactions, the only rate-determining (slow) step is the dissociation of the leaving group to form a carbocation . In E2 reactions, the reaction occurs in a single step concerted reaction with one transition state .

Safety and Hazards

The safety information for “[(3R)-oxan-3-yl]methanol” indicates that it is classified under GHS07, with the signal word "Warning" . The hazard statements associated with this compound include H302, H315, H319, and H335 .

Future Directions

The future directions for “[(3R)-oxan-3-yl]methanol” could involve its use in the production of single cell protein (SCP) from methanol . This process has been investigated as an alternative to alleviate the high global demand for animal-derived proteins . Another potential direction is the use of methanol in the power-to-methanol process, which is being reviewed from a process system engineering perspective .

properties

IUPAC Name

[(3R)-oxan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-4-6-2-1-3-8-5-6/h6-7H,1-5H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTQJKSRDCKVQA-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](COC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R)-oxan-3-yl]methanol

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